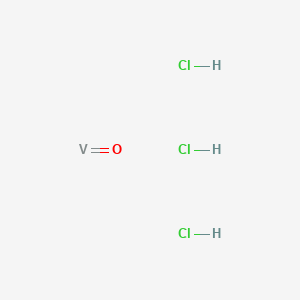
oxovanadium;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “oxovanadium;trihydrochloride” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of oxovanadium;trihydrochloride involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve the use of organic synthesis techniques. The compound may be synthesized through a series of chemical reactions that involve the formation of specific bonds and functional groups.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical synthesis. This process would be optimized for efficiency and yield, often using automated systems and advanced chemical engineering techniques to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions: oxovanadium;trihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its behavior and reactivity in different environments.
Common Reagents and Conditions: The common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, can significantly influence the outcome of these reactions.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include a range of organic compounds with different functional groups and properties.
Applications De Recherche Scientifique
oxovanadium;trihydrochloride has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biochemical pathways and interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has applications in various industrial processes, where its unique chemical properties are leveraged for specific purposes.
Mécanisme D'action
The mechanism of action of oxovanadium;trihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to oxovanadium;trihydrochloride can be identified based on their chemical structure and properties. These compounds may share similar functional groups or reactivity patterns, making them useful for comparative studies.
Uniqueness: this compound is unique due to its specific chemical structure and properties. While it may share similarities with other compounds, its distinct features make it valuable for certain applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it a valuable tool for studying various chemical and biological processes
Propriétés
Formule moléculaire |
Cl3H3OV |
|---|---|
Poids moléculaire |
176.32 g/mol |
Nom IUPAC |
oxovanadium;trihydrochloride |
InChI |
InChI=1S/3ClH.O.V/h3*1H;; |
Clé InChI |
JNKMSLLEOBTKQY-UHFFFAOYSA-N |
SMILES canonique |
O=[V].Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















